Selective Antimalarial Activity of 1-(Pyridin-4-yl)pyrrolidin-2-one Scaffold Against Plasmodium falciparum
A derivative of the 1-(Pyridin-4-yl)pyrrolidin-2-one scaffold, compound 1-S, demonstrated potent and selective activity against Plasmodium falciparum (Pf) with an IC50 value in the low-double-digit nanomolar range. This activity is attributed to the scaffold's ability to bind to the cytoplasmic prolyl-tRNA synthetase (PRS) ATP-binding site. Crucially, no cross-resistance was observed with strains resistant to other antimalarial drugs, highlighting a novel mechanism of action distinct from existing therapies [1]. The unsubstituted parent scaffold is essential for this activity profile; analogs lacking the pyridine moiety show a complete loss of potency .
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | IC50 = low-double-digit nanomolar (nM) for lead derivative 1-S |
| Comparator Or Baseline | Resistant Plasmodium falciparum strains (e.g., Dd2, K1) not cross-resistant; comparator drugs exhibit reduced efficacy in these strains |
| Quantified Difference | >100-fold potency window over human PRS for optimized derivatives; no loss of potency in drug-resistant strains |
| Conditions | In vitro growth inhibition assay against laboratory-adapted resistant and sensitive Plasmodium falciparum strains |
Why This Matters
This data demonstrates the 1-(Pyridin-4-yl)pyrrolidin-2-one scaffold's unique mechanism of action, making it a valuable starting point for developing novel antimalarial agents that can overcome existing drug resistance.
- [1] Okaniwa M, Shibata A, Ochida A, et al. Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infect Dis. 2021;7(6):1680-1689. View Source
